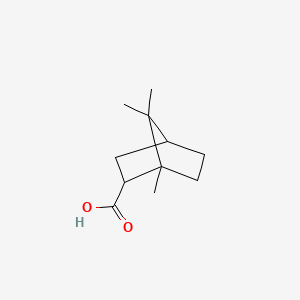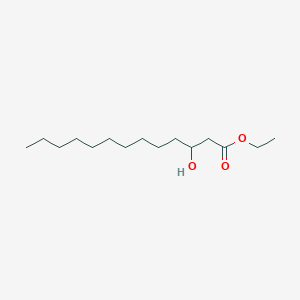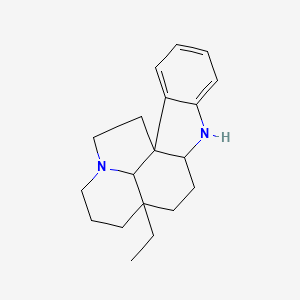
Pirmenol hydrochloride
Übersicht
Beschreibung
Pirmenol hydrochloride is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. It is a class III antiarrhythmic drug that works by blocking the potassium channels in the heart, thereby preventing the formation of abnormal heart rhythms.
Wissenschaftliche Forschungsanwendungen
Pirmenol hydrochloride has been reported to induce QT prolongation and T wave inversion on electrocardiograms during treatment for symptomatic atrial fibrillation. This suggests caution in its clinical use due to potential electrocardiographic alterations (Abe et al., 1998).
Its safety profile has been evaluated through preclinical toxicology data. In studies with rats, mice, dogs, and rabbits, this compound showed no significant limiting toxicological properties, suggesting a relatively safe profile for clinical use (Martin & de la Iglesia, 1987).
The clinical pharmacology and pharmacokinetics of this compound have been reviewed, revealing its effects on different parts of the cardiac conduction system. Its efficacy in ventricular arrhythmias and a well-defined therapeutic range make it a potentially valuable antiarrhythmic agent (Reiter, 1988).
Studies on action potentials and membrane currents in single atrial myocytes show that this compound prolongs action potential duration by primarily inhibiting the transient outward current in atrial myocytes. It also inhibits acetylcholine- and adenosine-induced K+ currents, which may contribute to its antiarrhythmic effects (Nakajima et al., 1998).
This compound has demonstrated protective effects against early ventricular arrhythmias following acute coronary artery ligation in rats, suggesting its potential use in clinical settings involving reentrant arrhythmias (Mertz & Kaplan, 1982).
Its pharmacokinetics and efficacy in the treatment of ventricular dysrhythmia have been studied, showing that this compound is effective in suppressing ventricular ectopic beats, with minimal side effects observed in patients (Lee et al., 1983).
Wirkmechanismus
Target of Action
Pirmenol hydrochloride primarily targets the muscarinic acetylcholine receptor M2 (mAchR) , potassium channels , and voltage-dependent calcium channels (VDCCs) . These targets play a crucial role in the electrophysiological properties of cardiac cells .
Mode of Action
This compound inhibits the IK.ACh current by blocking the mAchR . It also exhibits potassium and sodium-channel blocking activity . In concentrations of 0.5–5 μmol/l, pirmenol causes a marked prolongation of the action potential duration in isolated rabbit Purkinje fibres .
Biochemical Pathways
The drug’s interaction with its targets affects the adrenergic signaling in cardiomyocytes and the dopaminergic synapse . This compound causes a reduction of the steady-state sodium window current and/or of the slowly decaying components of the sodium current .
Pharmacokinetics
The steady-state pharmacokinetics of pirmenol was compared in healthy young (aged 18 to 45 y) and elderly subjects (over 65 y) given pirmenol HCl 100 mg every 12 h for a total of 14 doses . The results suggest that the dosage of pirmenol is unlikely to differ in young and elderly subjects .
Result of Action
This compound’s action results in the suppression of arrhythmias. It is particularly effective against atrial fibrillation . The drug’s interaction with its targets leads to a decrease in the fast sodium current and a prolongation of the action potential duration .
Biochemische Analyse
Biochemical Properties
Pirmenol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the IK.ACh current by blocking muscarinic acetylcholine receptors (mAchR) with an IC50 value of 0.1 μM . This inhibition affects the action potentials in atrial and ventricular myocytes, prolonging the action potential duration at 90% repolarization in atrial muscles and Purkinje fibers . Additionally, this compound interacts with sodium channels, specifically SCN2A, SCN8A, SCN9A, and others, contributing to its antiarrhythmic properties .
Cellular Effects
This compound influences various types of cells and cellular processes. In atrial cells, it inhibits the IK.ACh current induced by carbachol or intracellular loading of GTPγS . In ventricular myocytes, it depresses the early part of the plateau and lengthens the final repolarization of action potentials . These effects on cell signaling pathways and gene expression contribute to its antiarrhythmic properties. Furthermore, this compound affects cellular metabolism by altering ion fluxes and membrane potentials, which are crucial for maintaining normal cardiac function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with muscarinic acetylcholine receptors (mAchR) and sodium channels. By blocking mAchR, it inhibits the IK.ACh current, leading to prolonged action potentials and reduced excitability in cardiac cells . Additionally, this compound acts as a sodium channel blocker, targeting SCN2A, SCN8A, SCN9A, and other subtypes . This dual mechanism of action contributes to its effectiveness in treating arrhythmias by stabilizing cardiac electrical activity and preventing abnormal heart rhythms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable and retains its antiarrhythmic properties over extended periods . Degradation may occur under certain conditions, affecting its potency and efficacy. Long-term studies in vitro and in vivo have shown that this compound can maintain its effects on cellular function, including prolonged action potentials and reduced excitability, over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In conscious, coronary artery-ligated dogs, doses of 2.5 and 5 mg/kg were effective against arrhythmias . In rats, the LD50 values were 359.9 mg/kg (oral) and 23.6 mg/kg (intravenous), while in mice, the LD50 values were 215.5 mg/kg (oral) and 20.8 mg/kg (intravenous) . These studies indicate that this compound has a dose-dependent effect, with higher doses potentially leading to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the drug’s efficacy and duration of action. Additionally, this compound may influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution processes are crucial for the drug’s effectiveness in targeting cardiac tissues and exerting its antiarrhythmic effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the drug’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pirmenol hydrochloride involves the conversion of 2,6-dimethylphenol to 2,6-dimethyl-4-(2-nitropropyl)phenol, followed by reduction to 2,6-dimethyl-4-(2-aminopropyl)phenol and subsequent reaction with hydrochloric acid to yield Pirmenol hydrochloride.", "Starting Materials": [ "2,6-dimethylphenol", "2-nitropropane", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,6-dimethylphenol is reacted with 2-nitropropane in the presence of a base catalyst to yield 2,6-dimethyl-4-(2-nitropropyl)phenol.", "Step 2: The nitro group in 2,6-dimethyl-4-(2-nitropropyl)phenol is reduced to an amine group using sodium borohydride.", "Step 3: The resulting 2,6-dimethyl-4-(2-aminopropyl)phenol is reacted with hydrochloric acid to yield Pirmenol hydrochloride." ] } | |
CAS-Nummer |
61477-94-9 |
Molekularformel |
C22H31ClN2O |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
(1R)-4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22-;/m1./s1 |
InChI-Schlüssel |
HFIHPVIVQSWZBV-UBKAUKJESA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H](N1CCC[C@@](C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |
SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |
Kanonische SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |
Synonyme |
CI 845 cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride pirmenol pirmenol hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




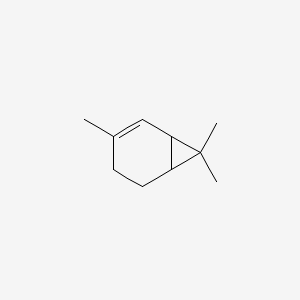

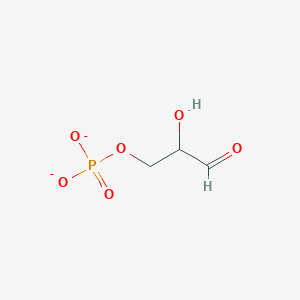
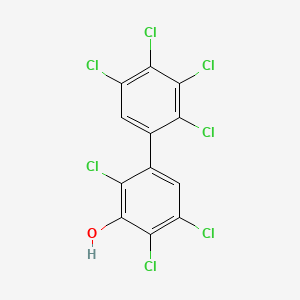
![4-[4-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]morpholine](/img/structure/B1197242.png)
![2-(2,4-dioxo-3-thiazolidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1197243.png)
![4-[[[[8-[(1-Tert-butyl-5-tetrazolyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1197244.png)
![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1197246.png)
![2-fluoro-N-(2-hydroxyethyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B1197247.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfinyl-N-sulfooxy-pentanimidothioate](/img/structure/B1197248.png)
